Cas no 384-20-3 (2-(Trifluoromethyl)cyclohexane-1-carboxylic acid)

2-(Trifluoromethyl)cyclohexane-1-carboxylic acid is a versatile organic compound with a trifluoromethyl substituent. It exhibits enhanced stability, improved solubility, and increased reactivity due to the electron-withdrawing nature of the trifluoromethyl group. The carboxylic acid functionality allows for various synthetic transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
2-(Trifluoromethyl)cyclohexane-1-carboxylic acid structure
384-20-3 structure
商品名:2-(Trifluoromethyl)cyclohexane-1-carboxylic acid
CAS番号:384-20-3
MF:C8H11O2F3
メガワット:196.167
CID:3159865
PubChem ID:18071376

2-(Trifluoromethyl)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid
    • Cyclohexanecarboxylic acid, 2-(trifluoromethyl)-
    • 2-(trifluoromethyl)cyclohexane-1-carboxylic acid, AldrichCPR
    • ZB1693
    • EN300-44194
    • MFCD09811959
    • DB-133965
    • AKOS017344770
    • 2-(Trifluoromethyl)cyclohexanecarboxylicacid
    • BBL102084
    • 384-20-3
    • 2-(Trifluoromethyl)cyclohexanecarboxylic acid
    • AKOS000161155
    • Z316121938
    • SCHEMBL9617130
    • BS-28422
    • G68671
    • STL555883
    • CS-0208193
    • LGA17050
    • AAA38420
    • 2-(trifluoromethyl)cyclohexane-1-carboxylic acid
    • インチ: InChI=1S/C8H11F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h5-6H,1-4H2,(H,12,13)
    • InChIKey: RAGWFGSHOZGADV-UHFFFAOYSA-N
    • ほほえんだ: C1CCC(C(C1)C(=O)O)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 196.07111408g/mol
  • どういたいしつりょう: 196.07111408g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 37.3Ų

2-(Trifluoromethyl)cyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T899558-10mg
2-(Trifluoromethyl)cyclohexanecarboxylic Acid
384-20-3
10mg
$ 50.00 2022-06-02
Enamine
EN300-44194-2.5g
2-(trifluoromethyl)cyclohexane-1-carboxylic acid
384-20-3 90%
2.5g
$1903.0 2023-07-06
TRC
T899558-50mg
2-(Trifluoromethyl)cyclohexanecarboxylic Acid
384-20-3
50mg
$ 210.00 2022-06-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0227-500MG
2-(trifluoromethyl)cyclohexane-1-carboxylic acid
384-20-3 95%
500MG
¥ 1,762.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0227-250MG
2-(trifluoromethyl)cyclohexane-1-carboxylic acid
384-20-3 95%
250MG
¥ 1,056.00 2023-04-13
Apollo Scientific
PC520811-1g
2-(Trifluoromethyl)cyclohexanecarboxylic acid
384-20-3
1g
£685.00 2025-02-21
Enamine
EN300-44194-0.1g
2-(trifluoromethyl)cyclohexane-1-carboxylic acid
384-20-3 90%
0.1g
$337.0 2023-07-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0227-5G
2-(trifluoromethyl)cyclohexane-1-carboxylic acid
384-20-3 95%
5g
¥ 7,926.00 2023-04-13
A2B Chem LLC
AF87986-500mg
2-(Trifluoromethyl)cyclohexane-1-carboxylic acid
384-20-3
500mg
$401.00 2023-12-30
abcr
AB279706-100mg
2-(Trifluoromethyl)cyclohexanecarboxylic acid; .
384-20-3
100mg
€365.00 2024-04-17

2-(Trifluoromethyl)cyclohexane-1-carboxylic acid 関連文献

2-(Trifluoromethyl)cyclohexane-1-carboxylic acidに関する追加情報

2-(Trifluoromethyl)cyclohexane-1-carboxylic acid (CAS No. 384-20-3): An Overview of Its Structure, Properties, and Applications

2-(Trifluoromethyl)cyclohexane-1-carboxylic acid (CAS No. 384-20-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This comprehensive overview aims to provide a detailed understanding of the compound's structure, physical and chemical properties, synthesis methods, and its role in current research and industrial applications.

Chemical Structure and Properties:

2-(Trifluoromethyl)cyclohexane-1-carboxylic acid is characterized by its cyclohexane ring with a carboxylic acid group at the 1-position and a trifluoromethyl group at the 2-position. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it highly valuable in various chemical reactions. The compound has a molecular formula of C9H11F3O2 and a molecular weight of approximately 206.17 g/mol.

The physical properties of 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid include a melting point of around 65-67°C and a boiling point of approximately 240°C at atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. The compound's high solubility in organic solvents makes it suitable for use in various synthetic reactions and formulations.

Synthesis Methods:

The synthesis of 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of cyclohexanecarboxylic acid with trifluoromethylating agents such as trifluoromethanesulfonic anhydride (Tf2O) or trifluoroacetic anhydride (TFAA). Another method involves the nucleophilic substitution of a halogenated cyclohexane derivative with trifluoromethyl Grignard reagents or trifluoromethyl lithium.

A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis of 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid using a palladium-catalyzed cross-coupling reaction between cyclohexanecarboxylic acid chloride and trifluoromethyl boronic acid. This method offers high yields and excellent regioselectivity, making it a promising route for large-scale production.

Applications in Pharmaceuticals:

2-(Trifluoromethyl)cyclohexane-1-carboxylic acid has found applications in the pharmaceutical industry due to its ability to modulate biological activity when incorporated into drug molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates, leading to improved pharmacokinetic properties.

A notable example is the use of 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid-derived compounds in the development of novel anti-inflammatory agents. Research published in the European Journal of Medicinal Chemistry demonstrated that these compounds exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In addition to anti-inflammatory applications, 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid-based molecules have shown promise in the treatment of neurodegenerative diseases. A study published in Chemical Communications reported that derivatives of this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

Molecular Biology and Biochemical Studies:

The unique properties of 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid have also made it a valuable tool in molecular biology and biochemical research. The compound can be used as a building block for synthesizing labeled probes that can be used to study protein-protein interactions, enzyme kinetics, and cellular signaling pathways.

A recent study published in Bioorganic & Medicinal Chemistry Letters described the use of 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid-based probes to investigate the binding affinity and selectivity of G protein-coupled receptors (GPCRs). These probes provided valuable insights into the structure-function relationships of GPCRs, which are important targets for drug discovery.

MATERIALS SCIENCE AND INDUSTRIAL APPLICATIONS:

Beyond pharmaceuticals, 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid has found applications in materials science due to its ability to enhance the performance of polymers and coatings. The trifluoromethyl group imparts hydrophobicity and chemical resistance to materials, making them suitable for use in harsh environments.

A study published in Polymer Chemistry reported that incorporating 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid-based monomers into polymer networks resulted in materials with improved mechanical strength, thermal stability, and resistance to UV radiation. These materials have potential applications in coatings for automotive parts, aerospace components, and electronic devices.

In addition to polymer science, 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid-based compounds have been used as additives in lubricants to reduce friction and wear. Research published in Tribology International demonstrated that these additives significantly improved the lubricating performance of oils by forming stable boundary layers on metal surfaces.

CURRENT RESEARCH TRENDS AND FUTURE PROSPECTS: strong> p > p >The ongoing research on 2 -( Trif luoro methyl ) cyc lo hex ane - 1 - car box yli c aci d strong >is focused on expanding its synthetic methodologies , exploring new applications , an d unco ve ri ng novel bio logi cal activities . Adv an ces i n com putat ion al chemi str y an d ma chine le arni ng are ena bli ng rese arch ers t o pr edic t th e pr opert ie s o f deri va ti ves o f thi s co mp ou nd wi th gr eater ac cur ac y , fa cil ita tin g th e de sign o f mo re ef fic aci t dr ug ca nd ida tes an d ma te ri als . p > p >In co nclu si on ,< st ro ng > 2 -( Tr if lu oro met hy l ) cy clo hex ane - 1 - ca rbo xy lic ac id st ro ng > ( CAS N o . 384 - 20 - 3 ) i s a ve rs ati le co mp ou nd wi th bro ad ap pli cat io ns i n ph arm aceu ti cs , ma te ri als sc ie nc e , an d che mi ca l sy nt he si s . It s uni qu e ch em ic al st ru ct ur e an d pr op er ti es ma ke i t a va lu ab le mo le cu le fo r re se arc h an d de ve lo pm en t . As re se arc h co ntin u es t o ev ol ve , th e po te nt ia l us es o f thi s co mp ou nd ar e ex pe ct ed t o ex pa nd , op eni ng ne w ho ri zo ns i n va ri ou s fi el ds . p > ar ticl e > res pon se >

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Amadis Chemical Company Limited
(CAS:384-20-3)2-(Trifluoromethyl)cyclohexane-1-carboxylic acid
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清らかである:99%
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価格 ($):556.0